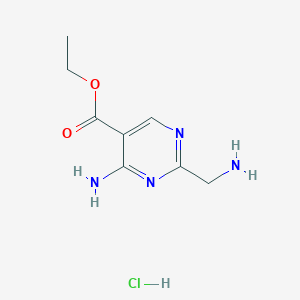

Methyl 2,2-dimethylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2,2-Dimetilpirrolidina-1-carboxilato de metilo es un compuesto químico con la fórmula molecular C8H15NO2. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,2-Dimetilpirrolidina-1-carboxilato de metilo generalmente implica la reacción de 2,2-dimetilpirrolidina con cloroformiato de metilo en condiciones básicas. La reacción procede de la siguiente manera:

Materiales de partida: 2,2-dimetilpirrolidina y cloroformiato de metilo.

Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.

Procedimiento: Se agrega la base a una solución de 2,2-dimetilpirrolidina en un solvente adecuado (por ejemplo, diclorometano). Luego se agrega cloroformiato de metilo gota a gota a la mezcla de reacción mientras se mantiene la temperatura alrededor de 0-5 °C.

Métodos de producción industrial

La producción industrial de 2,2-Dimetilpirrolidina-1-carboxilato de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores a gran escala: La reacción se lleva a cabo en grandes reactores con control preciso de temperatura y presión.

Sistemas de flujo continuo: Se pueden emplear sistemas de flujo continuo para mejorar la eficiencia y el rendimiento.

Purificación: El producto se purifica utilizando técnicas de cromatografía o cristalización a escala industrial para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,2-Dimetilpirrolidina-1-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción utilizando agentes reductores como el hidruro de aluminio y litio pueden convertir el grupo éster en un alcohol.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Productos principales

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 2,2-Dimetilpirrolidina-1-carboxilato de metilo tiene varias aplicaciones de investigación científica:

Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Fármacos: El compuesto se explora por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de moléculas bioactivas.

Estudios biológicos: Se utiliza en estudios que implican la inhibición de enzimas y la unión a receptores.

Aplicaciones industriales: El compuesto se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 2,2-Dimetilpirrolidina-1-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo éster en el compuesto puede sufrir hidrólisis para liberar la porción de pirrolidina activa, que luego puede interactuar con enzimas o receptores en sistemas biológicos. Las vías moleculares y los objetivos exactos dependen de la aplicación y el contexto específicos de uso .

Comparación Con Compuestos Similares

Compuestos similares

Pirrolidina-2-carboxilato de metilo: Estructura similar pero carece de la sustitución 2,2-dimetil.

N-Metil-2-pirrolidona: Un compuesto relacionado con un grupo funcional diferente (lactama en lugar de éster).

2-Pirrolidinona, 1-metil-: Otro compuesto relacionado con una estructura de lactama

Singularidad

El 2,2-Dimetilpirrolidina-1-carboxilato de metilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y físicas distintas. La sustitución 2,2-dimetil mejora su estabilidad y reactividad en comparación con otros derivados de la pirrolidina .

Propiedades

Número CAS |

919286-32-1 |

|---|---|

Fórmula molecular |

C8H15NO2 |

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

methyl 2,2-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-4-6-9(8)7(10)11-3/h4-6H2,1-3H3 |

Clave InChI |

BWHVCYOVMWRJNG-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCN1C(=O)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)